An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, a derivative of the medicinally significant 6-azaindole scaffold. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The predicted data are derived from the known spectroscopic characteristics of the parent 1H-Pyrrolo[2,3-c]pyridine and the well-documented influence of the aromatic nitrile functional group. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The 6-Azaindole Scaffold and its 7-Cyano Derivative
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a bicyclic aromatic heterocycle that serves as a vital structural motif in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The introduction of a carbonitrile (-C≡N) group at the 7-position of this scaffold yields 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. The nitrile group is a versatile synthetic handle and a potent electron-withdrawing group, which significantly modulates the electronic and physical properties of the parent ring system.
Accurate structural elucidation is paramount in the development of novel compounds. This guide provides the predicted spectroscopic fingerprint of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile to aid researchers in its identification and characterization.
Molecular Structure and Core Properties
The structure of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, with the IUPAC numbering convention used for subsequent spectroscopic assignments, is shown below.
Caption: Molecular structure of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile.
Table 1: Core Properties of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Parent Scaffold CAS No. | 271-29-4 (for 1H-Pyrrolo[2,3-c]pyridine)[1] |
| Appearance | Predicted to be a solid at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the known data for the parent 6-azaindole[3] and the substituent chemical shift (SCS) effects of the electron-withdrawing nitrile group.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic and downfield regions. The pyrrole N-H proton will appear as a broad singlet at a high chemical shift. The protons on the pyridine ring (H4, H5) will be deshielded relative to the pyrrole protons (H2, H3). The introduction of the nitrile group at C7 is predicted to cause a significant downfield shift for the adjacent proton H5 and a smaller downfield shift for H4, due to its electron-withdrawing anisotropic and inductive effects.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.2 | br s | 1H | H1 (N-H, pyrrole) |
| ~8.80 | d | 1H | H5 |
| ~8.40 | d | 1H | H4 |
| ~7.80 | dd | 1H | H2 |
| ~6.70 | dd | 1H | H3 |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will provide critical information about the carbon framework. The nitrile carbon is expected to resonate in the characteristic 115-120 ppm range. The carbon to which it is attached (C7) will appear as a deshielded quaternary signal. The remaining carbon signals are predicted based on the 6-azaindole scaffold, with adjustments for the substituent effects of the nitrile group.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~149.0 | C7a |
| ~146.5 | C4 |
| ~131.0 | C2 |
| ~128.0 | C3a |
| ~122.0 | C5 |
| ~117.5 | CN |
| ~108.0 | C7 |
| ~101.5 | C3 |
Standard Experimental Protocol for NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data.
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for heterocyclic compounds as it can help in observing exchangeable protons like N-H.[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup & Calibration:
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Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover a range of 0-14 ppm.
-
Average 16-64 scans with a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[4]
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more).
-
Use a relaxation delay of 2-5 seconds to allow for the complete relaxation of quaternary carbons.[4]
-
Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups. The most prominent feature in the IR spectrum of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is expected to be the nitrile stretching vibration.
Predicted Vibrational Analysis
The presence of the aromatic nitrile group will give rise to a strong and sharp absorption band. Other key vibrations include the N-H stretch of the pyrrole ring and various C-H and ring stretching modes.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400-3300 | Medium, broad | N-H stretching (pyrrole) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2235 | Strong, sharp | C≡N stretching (aromatic nitrile)[5] |
| ~1610, ~1480 | Medium | C=C and C=N stretching (ring vibrations) |
| ~800-700 | Strong | C-H bending (out-of-plane) |
Rationale: The C≡N stretch for aromatic nitriles typically appears between 2240 and 2220 cm⁻¹.[5] This peak is characteristically sharp and intense due to the large change in dipole moment during the vibration, making it a reliable diagnostic tool.[5]
Standard Experimental Protocol for ATR-FTIR Spectroscopy
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Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula of the synthesized compound.
Predicted Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this type of molecule. The analysis should clearly show the protonated molecular ion [M+H]⁺. The molecular ion peak [M]⁺ may be observed, though it is often less intense in ESI. A common fragmentation pathway for aromatic nitriles involves the loss of hydrogen cyanide (HCN).
Table 5: Predicted High-Resolution Mass Spectrometry Data
| m/z (predicted) | Interpretation |
|---|---|
| 144.0556 | [M+H]⁺ (Protonated molecule, C₈H₆N₃⁺) |
| 143.0481 | [M]⁺ (Molecular ion, C₈H₅N₃⁺) |
| 116.0406 | [M-HCN]⁺ (Loss of hydrogen cyanide) |
Standard Experimental Protocol for ESI-MS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to confirm the elemental composition against the theoretical formula (C₈H₅N₃).
Workflow for Spectroscopic Characterization
The logical flow for confirming the structure of a novel synthesized compound like 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile follows a systematic process of spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic profile for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. The predicted data, derived from foundational spectroscopic principles and analysis of analogous structures, serve as a robust reference for researchers. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity of the bicyclic core, while the strong, sharp C≡N stretch in the IR spectrum (~2235 cm⁻¹) and the accurate mass peak in the HRMS ([M+H]⁺ at m/z 144.0556) provide definitive confirmation of the key functional group and molecular formula, respectively. Adherence to the described experimental protocols will ensure the generation of high-quality, reliable data for structural verification.
References
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Azaindole Therapeutic Agents. (n.d.). PubMed Central (PMC). [Link]
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Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]
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6-Azaindole | C7H6N2 | CID 9219. (n.d.). PubChem. [Link]
